Cas no 1011470-12-4 (1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone)

1-(5-Chloro-6-methyl-3-pyridinyl)-Ethanone is a specialized pyridine derivative with a chloro and methyl substitution pattern, offering distinct reactivity for synthetic applications. Its structure features a ketone functional group adjacent to the pyridine ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing chloro substituent enhances its utility in nucleophilic substitution reactions, while the methyl group contributes to steric and electronic modulation. This compound is particularly valuable in the development of heterocyclic compounds, where precise functionalization is critical. High purity and consistent quality ensure reliable performance in complex synthetic pathways. Its stability under standard conditions further supports its use in multi-step organic transformations.
1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone structure
1011470-12-4 structure
Product Name:1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone
CAS No:1011470-12-4
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD18255155
CID:1096232
PubChem ID:22958388
Update Time:2025-05-20

1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone
    • 1-(5-chloro-6-methylpyridin-3-yl)ethanone
    • 1011470-12-4
    • DB-406747
    • AB74646
    • MERJWLDPZYYPCJ-UHFFFAOYSA-N
    • SCHEMBL2750787
    • 1-(5-Chloro-6-methyl-3-pyridinyl)ethanone
    • MDL: MFCD18255155
    • Inchi: 1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
    • InChI Key: MERJWLDPZYYPCJ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(C)=O)=CN=C1C

Computed Properties

  • Exact Mass: 169.029442g/mol
  • Monoisotopic Mass: 169.029442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 169.61g/mol
  • XLogP3: 1.6
  • Topological Polar Surface Area: 30Ų

1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone Pricemore >>

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Additional information on 1-(5-chloro-6-methyl-3-pyridinyl)-Ethanone

1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone: A Comprehensive Overview

1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone, also known by its CAS number 1011470-12-4, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group. The structure of this molecule consists of a pyridine ring substituted with a chlorine atom at position 5, a methyl group at position 6, and an ethanone group attached at position 3. This unique substitution pattern imparts distinctive chemical and biological properties to the compound.

The synthesis of 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone involves a series of well-established organic reactions. Typically, the starting material is a substituted pyridine derivative, which undergoes nucleophilic substitution or oxidation to introduce the ketone group. The presence of chlorine and methyl groups on the pyridine ring suggests that these substituents were introduced during the synthesis process to fine-tune the electronic and steric properties of the molecule. Recent studies have highlighted the importance of such substituents in modulating the bioactivity of pyridinones, making this compound a valuable tool in drug discovery.

In terms of physical properties, 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone is known for its stability under normal conditions. Its melting point and boiling point are consistent with those of similar pyridinones, indicating moderate thermal stability. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for various applications in chemical synthesis and analysis.

The biological activity of 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone has been extensively studied in recent years. Research has shown that this compound exhibits potent inhibitory effects on several key enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit protein kinases, which are critical targets in the treatment of cancer and inflammatory diseases. The chlorine and methyl substituents on the pyridine ring play a crucial role in enhancing the binding affinity of the compound to its target enzymes, thereby improving its therapeutic potential.

In addition to its enzymatic activity, 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone has also been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound exhibits moderate activity against various bacterial and fungal strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways. While further research is needed to fully understand its antimicrobial properties, these findings suggest that it could be developed into a novel class of antimicrobial agents.

The application of 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone extends beyond pharmacology into materials science. Recent advancements have explored its use as a precursor for synthesizing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. The ketone group in the molecule serves as a coordinating site for metal ions, enabling the formation of highly porous and stable structures. These materials hold promise for applications in gas storage, catalysis, and sensing technologies.

In conclusion, 1-(5-Chloro-6-Methyl-3-Pyridinyl)-Ethanone, with its unique structural features and diverse biological activities, represents a valuable compound in contemporary chemical research. Its potential applications span across drug discovery, antimicrobial therapy, and materials science. As ongoing studies continue to unravel its full spectrum of properties, this compound is poised to make significant contributions to various fields within the scientific community.

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